molecular formula C20H17FN4O3 B1229915 N-[1-[(4-fluorophenyl)methyl]-3,5-dimethyl-4-pyrazolyl]-5-(2-furanyl)-3-isoxazolecarboxamide

N-[1-[(4-fluorophenyl)methyl]-3,5-dimethyl-4-pyrazolyl]-5-(2-furanyl)-3-isoxazolecarboxamide

Cat. No.: B1229915
M. Wt: 380.4 g/mol
InChI Key: CMVSDEZYOMTDLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-[(4-fluorophenyl)methyl]-3,5-dimethyl-4-pyrazolyl]-5-(2-furanyl)-3-isoxazolecarboxamide is an aromatic amide and a heteroarene.

Scientific Research Applications

Synthesis and Characterization

  • A study by McLaughlin et al. (2016) focused on the synthesis and characterization of a compound similar to N-[1-[(4-fluorophenyl)methyl]-3,5-dimethyl-4-pyrazolyl]-5-(2-furanyl)-3-isoxazolecarboxamide, exploring its chemical structure and analytical properties. This research highlights the importance of accurate identification and characterization in the field of synthetic cannabinoids (McLaughlin et al., 2016).

Structural Analysis

  • El-Hiti et al. (2019) conducted a study on a compound with a similar structure, emphasizing the importance of analyzing the molecular geometry and interactions for understanding the properties of such chemicals (El-Hiti et al., 2019).
  • Köysal et al. (2005) also contributed to the structural elucidation of related compounds, providing insights into the geometric parameters that could be relevant for similar chemicals (Köysal et al., 2005).

Pharmacological Evaluation

  • Research by Wise et al. (1987) explored compounds with a similar structure, investigating their potential as antipsychotic agents and their effects on neurological behavior in animal models. This study provides a framework for understanding how related compounds might interact with biological systems (Wise et al., 1987).

Metabolic Studies

  • Franz et al. (2017) conducted a study on the metabolism of a synthetic cannabinoid closely related to the compound . Their research offers insights into how similar compounds might be metabolized in the human body, which is crucial for understanding their pharmacokinetics and potential therapeutic applications (Franz et al., 2017).

Properties

Molecular Formula

C20H17FN4O3

Molecular Weight

380.4 g/mol

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H17FN4O3/c1-12-19(13(2)25(23-12)11-14-5-7-15(21)8-6-14)22-20(26)16-10-18(28-24-16)17-4-3-9-27-17/h3-10H,11H2,1-2H3,(H,22,26)

InChI Key

CMVSDEZYOMTDLW-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)NC(=O)C3=NOC(=C3)C4=CC=CO4

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)NC(=O)C3=NOC(=C3)C4=CC=CO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-[(4-fluorophenyl)methyl]-3,5-dimethyl-4-pyrazolyl]-5-(2-furanyl)-3-isoxazolecarboxamide
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N-[1-[(4-fluorophenyl)methyl]-3,5-dimethyl-4-pyrazolyl]-5-(2-furanyl)-3-isoxazolecarboxamide
Reactant of Route 3
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N-[1-[(4-fluorophenyl)methyl]-3,5-dimethyl-4-pyrazolyl]-5-(2-furanyl)-3-isoxazolecarboxamide
Reactant of Route 4
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N-[1-[(4-fluorophenyl)methyl]-3,5-dimethyl-4-pyrazolyl]-5-(2-furanyl)-3-isoxazolecarboxamide

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